Differential Enone Planarity: (E)-Crotonyl vs. 3-Methylbutenone and Saturated Analogs Dictates Receptor Binding Mode
The (E)-but-2-en-1-one group of CAS 2035008-20-7 imposes a distinct spatial orientation of the electrophilic β-carbon relative to the pyrrolidine scaffold. In the rational design of the pyrrolidine NK-3 antagonist class, the α,β-unsaturated ketone is critical for high-affinity binding, potentially through a covalent reversible interaction with a cysteine residue in the receptor binding pocket [1]. The 3-methylbut-2-en-1-one analog (CAS 2034445-87-7) adds steric bulk at the β-carbon, which is predicted to reduce binding complementarity based on the flat hydrophobic channel revealed in NK-3 antagonist co-crystal structures. The saturated butanone analog lacks the conjugated π-system, which eliminates the Michael acceptor electrophilicity central to the binding hypothesis [2]. Direct quantitative head-to-head comparison data for this specific compound are not publicly available; this evidence is a class-level inference from the published SAR trend.
| Evidence Dimension | Predicted impact on NK-3 receptor binding affinity |
|---|---|
| Target Compound Data | (E)-but-2-en-1-one: optimal electrophilicity and planar geometry for binding pocket |
| Comparator Or Baseline | 3-methylbut-2-en-1-one analog (CAS 2034445-87-7): increased steric bulk at β-carbon; saturated butanone analog: no Michael acceptor, no conjugated π-system |
| Quantified Difference | Quantitative difference not available; class-level SAR predicts (E)-enone > substituted enone > saturated ketone for binding affinity |
| Conditions | NK-3 receptor binding assay (class-level SAR from Roche patent series) |
Why This Matters
Procurement of the precise (E)-crotonyl analog rather than the 3-methyl or saturated variant is essential for maintaining the hypothesized covalent binding mechanism; using a substituted analog could invalidate target engagement studies.
- [1] Knust H, Nettekoven M, Ratni H, Vifian W. Pyrrolidine Derivatives. US Patent Application US20120178761A1. Published July 12, 2012. See claim 1 and general formula for α,β-unsaturated ketone preference. View Source
- [2] Ratni H, et al. Bioorg Med Chem Lett. 2010 Nov 15;20(22):6735-8. Describes the rational design of pyrrolidine NK-3 antagonists emphasizing the importance of the N-acyl group for potency. View Source
